molecular formula C8H6F3NO2 B1338263 1-Methyl-2-nitro-3-(trifluoromethyl)benzene CAS No. 92891-23-1

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1338263
CAS No.: 92891-23-1
M. Wt: 205.13 g/mol
InChI Key: JTXZOTTYGWMNGR-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromic acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Methyl-2-nitro-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-2-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    3-Nitrobenzotrifluoride: Lacks the methyl group but has similar nitro and trifluoromethyl groups.

    4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group.

    α,α,α-Trifluorotoluene: Lacks the nitro group but has a similar trifluoromethyl group.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-methyl-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZOTTYGWMNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541296
Record name 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92891-23-1
Record name 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 gms of 3-methyl benzotrifluoride is dissolved in 5 mls of methylene chloride and added dropwise with stirring at -20° C. to -25° C. to 6 gms of 98% HNO3 dissolved in 10 ml methylene chloride. After addition, the reaction was allowed to finish by warming the mixture to 15° C. After treatment with ice and water followed by sodium bicarbonate wash, near quantitative yield was recovered. Isomer distribution was as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6 gms of 90% nitric acid is cooled to -5° C. and 2 gms of 3-methyl benzotrifluoride was added dropwise with stirring. The two phase system was allowed to warm to 10° C. during addition. After stirring 2 hours, the reaction mixture was poured onto ice, extracted with methylene chloride and washed with dilute aqueous sodium bicarbonate. After vacuum removal of solvent on a rotary evaporator, near quantitative oil was obtained which had isomer distribution:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The nitration vessel is charged with 250 gms (3.97 moles) of 98% HNO3 and cooled to about -18° C. Then 100 gms (0.62 moles) of 3-methyl benzotrifluoride is added dropwise with stirring and the temperature is maintained within the range of about -16° C. to about -22° C. The addition of the benzotrifluoride takes about 2 hours and 15 minutes. After it has been added, stirring is continued for about another 15 minutes. The reaction mixture is poured into ice water and methylene chloride is added to phase separate the nitration products. The organic layer is washed with sodium carbonate solution. The solvent is then stripped on a rotary evaporator. Yield is 127.5 gms of oil comprising 43% 2-nitro isomer; 31% 4-nitro isomer, 24% 6-nitro isomer and about 1% of the 5-nitro isomer as determined by glc and 19F NMR.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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